4-(3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule. It appears to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the pyrazole ring and multiple phenyl groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrazole compounds can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Applications De Recherche Scientifique
Antimicrobial Activity
Derivatives of pyrazolocarboxylic acid, which are similar in structure to the compound , have been shown to possess significant antimicrobial activity against strains such as E. coli and St. aureus, while exhibiting minimal toxicity. This suggests the potential for these compounds in the development of new antimicrobial agents (Pimenova & Voronina, 2001).
NMDA Receptor Antagonists
Compounds structurally related to 4-(3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid have been identified as novel noncompetitive antagonists of the NMDA receptor, particularly selective for the GluN2C and GluN2D subunits. These findings provide a basis for the development of new therapeutic agents targeting the NMDA receptor (Acker et al., 2011).
Biomedical Applications
Another study explored the electrochemically induced multicomponent transformation involving a compound with a similar bromophenyl component, highlighting its potential in various biomedical applications, including the regulation of inflammatory diseases (Ryzhkova et al., 2020).
Antioxidant Properties
A novel pyrazole derivative was synthesized and evaluated for its antioxidant properties through DPPH and hydroxyl radical scavenging methods. This indicates the potential of such compounds in oxidative stress-related therapeutic applications (Naveen et al., 2021).
Anti-inflammatory and Analgesic Activity
Derivatives of 4-antipyrine, which are closely related to the compound of interest, have demonstrated analgesic, anti-inflammatory, and other pharmacological activities. This research contributes to the development of new non-narcotic analgesic agents (Rubtsov et al., 2002).
Glycolic Acid Oxidase Inhibition
Research into 4-substituted 2,4-dioxobutanoic acids, akin to the compound , has identified potent inhibitors of glycolic acid oxidase, suggesting a role in the management of conditions like primary hyperoxaluria (Williams et al., 1983).
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with enzymes such as acetylcholinesterase (ache) in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It’s worth noting that similar compounds have been reported to affect the activity of ache, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Biochemical Pathways
Similar compounds have been reported to increase the concentration of malondialdehyde (mda), a common biomarker for cells and tissue oxidative injury .
Pharmacokinetics
Similar compounds have been reported to have clogp values above the average of their similar compounds, indicating a potentially improved antimicrobial effect .
Result of Action
Similar compounds have been reported to show a dose-dependent increase in mda concentration .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[5-(4-bromophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O3/c20-15-8-6-13(7-9-15)16-12-17(14-4-2-1-3-5-14)22(21-16)18(23)10-11-19(24)25/h1-9,17H,10-12H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYKQUZAELQIIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCC(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.